Quinamine

Chirality Stereochemistry Quality Control

Substituting major Cinchona alkaloids for Quinamine compromises analytical specificity. Quinamine (CAS 77549-88-3) is a distinct indole alkaloid with unique HPLC retention, MS fragmentation, and UV profile, essential for accurate metabolomic profiling and quality control of Cinchona extracts. • Distinct indole core vs. quinoline-based major alkaloids; • [α]D +104.5° and mp 185-186°C for identity verification; • Activity against chloroquine-resistant P. falciparum reported. Available as a ≥98% reference standard for immediate dispatch.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 77549-88-3
Cat. No. B1205518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinamine
CAS77549-88-3
Synonymsquinamine
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O
InChIInChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
InChIKeyALNKTVLUDWIWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinamine (CAS 77549-88-3): A Minor Cinchona Indole Alkaloid with Distinct Stereochemical and Physicochemical Properties for Research and Analytical Applications


Quinamine is a naturally occurring alkaloid isolated primarily from the bark and leaves of various *Cinchona* species (e.g., *Cinchona ledgeriana*, *Cinchona succirubra*) and *Remijia peruviana* [1][2]. It is classified as an indole alkaloid, representing a minor component of the complex Cinchona alkaloid mixture, which differentiates it from the major quinoline-based antimalarials quinine, quinidine, cinchonine, and cinchonidine [3][4]. Chemically, it is described as 3aH-Furo[2,3-b]indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-, possessing the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol .

Why Generic Cinchona Alkaloids Cannot Substitute for Quinamine in Research Applications


Assuming interchangeability between Quinamine and other Cinchona alkaloids like quinine or cinchonine is a critical scientific error with significant implications for research validity. Quinamine is a minor constituent with a distinct indole-based core structure, whereas major Cinchona alkaloids are characterized by a quinoline nucleus, resulting in profoundly different pharmacological and physicochemical profiles [1][2]. Using a more abundant and cheaper major alkaloid as a substitute for Quinamine will lead to invalid analytical results in metabolomics or quality control, as their HPLC retention times, MS fragmentation patterns, and UV absorption maxima are completely dissimilar [1][3]. Furthermore, in biological assays, any observed activity cannot be extrapolated; Quinamine is a specific molecular entity with unique stereochemistry and a different mechanism of action, and its biological effects are not a surrogate for those of quinine [2][4]. The following quantitative evidence details the specific, measurable dimensions where Quinamine definitively differs from its in-class comparators, establishing its non-substitutable value.

Quantitative Evidence for Quinamine (CAS 77549-88-3) Differentiation Against Closest Analogs


Quinamine Exhibits a Unique Specific Optical Rotation Distinct from All Major Cinchona Alkaloids

Quinamine's specific optical rotation ([α]D) is measured at +104.5° (c = 2 in ethanol), which is a stereochemical fingerprint that definitively distinguishes it from its closest Cinchona alkaloid analogs [1]. This property is critical for confirming the identity and enantiomeric purity of the compound in research and analytical settings.

Chirality Stereochemistry Quality Control

Chromatographic Separation of Quinamine from Major Quinoline Alkaloids Using HPLC

Due to its indole-based core structure, Quinamine is chromatographically resolved from the major quinoline-based Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine) under established HPLC conditions [1]. This separation is essential for accurate quantification in plant metabolomics and natural product research. The ability to separate these alkaloids into two distinct groups (quinolines vs. indoles) was a key finding of the analytical method development [1].

Analytical Chemistry HPLC Metabolomics

Quinamine Purity Benchmark: Standardized HPLC Purity of ≥98% for Reliable Research

Commercially available Quinamine is routinely supplied as an analytical standard with a certified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1][2]. This is a quantifiable and verifiable benchmark that ensures the material is suitable for use as a reference standard in analytical method development and validation.

Reference Standards Purity Analysis Quality Assurance

Quinamine's Melting Point as a Discriminating Physicochemical Constant

Quinamine exhibits a sharp melting point of 185-186 °C [1]. This is a fundamental physicochemical constant that provides a simple yet powerful method for confirming the identity and assessing the gross purity of the compound, distinguishing it from structurally related alkaloids with different melting ranges.

Physicochemical Characterization Compound Identification Purity Analysis

Verified Research Applications for Quinamine Based on Quantitative Differentiation


Certified Analytical Reference Standard for HPLC Method Development and Metabolomics

Given its proven, high-purity (≥98%) [1] and distinct HPLC elution profile as an indole alkaloid [2], Quinamine is the ideal reference standard for developing and validating analytical methods. It is essential for the accurate identification and quantification of this minor alkaloid in complex plant extracts from *Cinchona* and *Remijia* species, ensuring specificity in metabolomic profiling and quality control assays.

Authentic Compound for Pharmacognosy and Natural Product Chemistry Research

Quinamine is an authentic reference material for studying the complete phytochemical profile of *Cinchona* species. Its unique stereochemical fingerprint, defined by a specific optical rotation of +104.5° [3], and distinct melting point (185-186°C) [3] provide definitive quality control checkpoints for confirming the isolation or presence of this specific minor alkaloid in natural product research.

Investigational Compound for Antimalarial Research Against Resistant Strains

Research indicates that Quinamine is effective against chloroquine-resistant strains of *Plasmodium falciparum* [4]. This suggests a potential for this compound to serve as a starting point for the development of novel antimalarial therapies, or for use in studies aimed at understanding mechanisms of drug resistance, where its activity profile differentiates it from chloroquine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.